molecular formula C19H18N6O3 B2985908 N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide CAS No. 1251612-57-3

N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide

Cat. No.: B2985908
CAS No.: 1251612-57-3
M. Wt: 378.392
InChI Key: NOLBXFPVANDCLV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a central 1H-imidazole-4-carboxamide scaffold. Key structural elements include:

  • A pyridin-2-yl group at the 1-position of the imidazole, substituted with a 3-(propan-2-yl)-1,2,4-oxadiazole moiety. The oxadiazole ring is electron-deficient, enhancing metabolic stability, while the isopropyl group introduces steric bulk and lipophilicity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-12(2)17-23-19(28-24-17)13-5-6-20-16(8-13)25-10-15(22-11-25)18(26)21-9-14-4-3-7-27-14/h3-8,10-12H,9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLBXFPVANDCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with the pyridin-2-yl-imidazole derivative under specific reaction conditions. The oxadiazole ring is introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring produces amines .

Scientific Research Applications

N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of their physicochemical and functional properties:

N-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide

  • Molecular Formula : C₁₇H₁₆F₃N₅OS
  • Molecular Weight : 395.4 g/mol
  • Key Features :
    • Replaces the oxadiazole with a thiazole ring, which contains sulfur for enhanced polarizability.
    • The trifluoromethyl group on the pyridine improves metabolic stability compared to the target’s isopropyl group.
    • Imidazole-1-carboxamide positioning may alter hydrogen-bonding interactions versus the target’s imidazole-4-carboxamide.

N-[(1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide

  • Key Features :
    • Substitutes the imidazole with a benzimidazole core, increasing aromatic surface area for hydrophobic interactions.
    • Retains the furan-2-carboxamide motif but lacks the pyridine-oxadiazole moiety, reducing complexity and molecular weight .

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

  • Key Features :
    • Shares the 1,2,4-oxadiazole ring but substitutes pyridine with a morpholine group, enhancing solubility via hydrogen bonding.
    • The cyclopropyl substituent on oxadiazole introduces rigidity, contrasting with the target’s flexible isopropyl group .

Structural and Functional Analysis

Table 1: Comparative Data of Key Compounds

Compound Name Heterocyclic Core Key Substituents Molecular Weight (g/mol) Notable Properties
N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide Imidazole, Pyridine, Oxadiazole Furan-2-ylmethyl, Isopropyl Not reported High lipophilicity, moderate solubility
N-(4-Methyl-5-(2-(trifluoromethyl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide Imidazole, Thiazole, Pyridine Trifluoromethyl 395.4 Enhanced metabolic stability
N-[(1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide Benzimidazole, Furan Benzimidazole-methyl Not reported Increased aromatic interactions
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine Oxadiazole, Morpholine Cyclopropyl, Morpholine Not reported High solubility, rigid structure

Key Observations :

Lipophilicity : The isopropyl group on the target’s oxadiazole increases lipophilicity compared to ’s cyclopropyl, suggesting better membrane permeability.

Solubility : Morpholine-containing compounds (e.g., ) likely exhibit higher aqueous solubility than the target due to hydrogen-bonding capacity.

Biological Activity

N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure

The compound's structure can be broken down into distinct functional groups:

  • Furan moiety : Contributes to the compound's bioactivity.
  • Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.
  • Oxadiazole and pyridine substituents : Enhance the compound's pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide exhibit significant antimicrobial properties. For example:

  • In vitro studies showed that derivatives with similar structures demonstrated effective inhibition against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MICs) as low as 9.5 µg/ml .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays revealed:

  • Cell viability assays indicated that the compound reduced the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

The biological activity of N-[(furan-2-yl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in targeted cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that those containing furan and imidazole moieties exhibited enhanced antimicrobial activity compared to their counterparts lacking these groups. The study highlighted a correlation between structural modifications and biological efficacy .

Compound StructureMIC (µg/ml)Activity
Furan derivative9.5High
Non-furan derivative>50Low

Case Study 2: Anticancer Properties

In another investigation focused on cancer cell lines (e.g., MCF7 and HeLa), the compound was tested for cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
MCF715Apoptosis induction
HeLa20Cell cycle arrest

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